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Compound of Interest

Compound Name:
methyl 4-methoxy-1H-indole-5-

carboxylate

Cat. No.: B13988408 Get Quote

The indole nucleus, a bicyclic system fusing a benzene ring to a pyrrole ring, is a cornerstone

of medicinal chemistry, often referred to as a "privileged structure".[1][2][3][4][5] This

designation arises from its prevalence in a vast array of natural products and synthetic

pharmaceuticals, where it serves as a versatile scaffold capable of interacting with a multitude

of biological targets.[4][5] The inherent electron-rich nature of the indole ring allows for diverse

chemical modifications, enabling the fine-tuning of its pharmacological profile.[6]

This guide focuses on a specific, highly potent class of indole derivatives: those functionalized

with both methoxy (-OCH₃) and carboxylate (-COOH or -COOR) groups. The introduction of

these substituents profoundly influences the molecule's physicochemical properties and

biological activity:

Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent

enhances the electron density of the indole ring system. This not only increases the

molecule's reactivity but can also significantly boost its affinity for biological targets, leading

to enhanced potency.[1][3] The position of the methoxy group is critical and can dramatically

alter the compound's mechanism of action.[7][8]

Carboxylate Group (-COOH/-COOR): The carboxylate moiety, whether as a carboxylic acid

or an ester, often serves as a key interaction point with biological receptors. Its ability to form

hydrogen bonds and chelate metal ions is crucial for binding within the active sites of

enzymes, such as HIV-1 integrase.[9]
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This document provides a comprehensive exploration of the synthesis, multifaceted biological

activities, and structure-activity relationships of methoxy-substituted indole carboxylates,

designed to serve as a critical resource for researchers, scientists, and professionals in the

field of drug development.

Synthetic Strategies and General Workflow
The accessibility of methoxy-substituted indole carboxylates is a key factor in their widespread

investigation. Their synthesis is well-established, frequently relying on classic methodologies

that utilize commercially available starting materials.[2]

Common Synthetic Routes:

Fischer Indole Synthesis: A robust method involving the reaction of a (methoxy-substituted)

phenylhydrazine with an aldehyde or ketone under acidic conditions.

Bischler-Möhlau Indole Synthesis: Involves the reaction of an α-halo-ketone with an excess

of a (methoxy-substituted) aniline.

Hemetsberger Indole Synthesis: The thermal decomposition of a 3-aryl-2-azido-propenoic

ester to form an indole-2-carboxylate.

These foundational methods provide reliable access to the core indole scaffold, which can then

be further functionalized. A general workflow for the development of novel therapeutic agents

from this class of compounds is outlined below.
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(e.g., Cytotoxicity, Antimicrobial)
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(Mechanism of Action)
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Caption: Simplified pathway of tubulin polymerization inhibition.

Quantitative Data: Cytotoxicity of Methoxy-Indole Derivatives
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Compound
Class

Methoxy
Position

Target Cell
Line

IC50 Value Reference

Indole-3-

carboxylate

analogue

2,5-dimethoxy
SUIT-2

(Pancreatic)
2-11 µM [10]

Indole-3-

carboxylate

analogue

N-1 methyl Various
~60-fold activity

increase
[10]

Indolyl-

propenone
5-methoxy Glioblastoma

Potent (induces

methuosis)
[7][8]

Indolyl-

propenone
6-methoxy Glioblastoma

Potent (disrupts

microtubules)
[7][8]

Thiazolidinone-

indole hybrid
5-methoxy Breast Cancer Improved activity [3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized method for assessing the cytotoxic effects of test

compounds on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., H460, HT-29) in a 96-well plate at a density of 5,000-

10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole carboxylate

compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL

of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a

positive control.

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours. The MTT is reduced by viable cells to form a purple formazan precipitate.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) using non-linear regression analysis.

Anti-inflammatory Activity
The indole scaffold is the basis for several potent anti-inflammatory drugs, most notably

Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). [5]Methoxy-substituted indole

carboxylates have been investigated as next-generation anti-inflammatory agents with

potentially improved efficacy and safety profiles. [11][12] Mechanism of Action: Inhibition of Pro-

inflammatory Mediators

The primary mechanism of action for many indole-based anti-inflammatory agents is the

inhibition of enzymes in the arachidonic acid cascade. [12]

Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX-1 and COX-2

enzymes, which are responsible for converting arachidonic acid into prostaglandins, key

mediators of pain and inflammation. [11][12]Selective inhibition of COX-2 is a desirable trait

as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. [12]*

mPGES-1 Inhibition: A more targeted approach involves inhibiting microsomal prostaglandin

E₂ synthase-1 (mPGES-1), the terminal enzyme responsible for producing the pro-

inflammatory prostaglandin E₂ (PGE₂). Benzo[g]indol-3-carboxylates have emerged as a

novel class of potent mPGES-1 inhibitors. [13]
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Caption: Inhibition points in the prostaglandin synthesis pathway.

Quantitative Data: Anti-inflammatory Activity
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Compound Assay Result Reference

Indole Acetohydrazide

(S14)

Carrageenan-induced

paw edema (3h)
63.69% inhibition [12]

Indole Acetohydrazide

(S3)

Carrageenan-induced

paw edema (3h)

Potent activity,

selective COX-2

inhibitor

[12]

Benzo[g]indole-3-

carboxylate (7a)

Human mPGES-1

(cell-free)
IC₅₀ = 0.6 µM [13]

Benzo[g]indole-3-

carboxylate (7a)

Human mPGES-1

(intact cells)
IC₅₀ = 2 µM [13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model to evaluate the acute anti-inflammatory activity of new

compounds. [11][12]

Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize them to laboratory

conditions for at least one week. Fast the animals overnight before the experiment but allow

free access to water.

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) orally. A control

group receives the vehicle, and a reference group receives a standard drug like

Indomethacin (10 mg/kg).

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1%

carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of

each rat.

Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan

injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer.

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the

control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the
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average increase in paw volume in the control group and V_t is the average increase in paw

volume in the treated group.

Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.

Indole derivatives are being actively explored for their potential to combat pathogenic bacteria

and fungi. [14][15][16] Mechanism of Action:

The mechanisms of antimicrobial action for indole derivatives are diverse and can include:

Membrane Disruption: Some compounds can target and disrupt the integrity of the bacterial

cell membrane. [17]* Enzyme Inhibition: They can inhibit essential bacterial enzymes

involved in processes like DNA replication or cell wall synthesis.

Efflux Pump Inhibition: Certain indole derivatives can inhibit efflux pumps, which bacteria use

to expel antibiotics, thereby restoring the efficacy of existing drugs. [16] Quantitative Data:

Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that

prevents visible growth of a microorganism.

Compound Class
Target
Microorganism

MIC Value (µg/mL) Reference

Indole-thiadiazole (2h) S. aureus 6.25 [16]

Indole-triazole (3d) S. aureus 6.25 [16]

Indole-thiadiazole (2c) MRSA
More effective than

ciprofloxacin
[16]

Indole-triazole (3d) MRSA
More effective than

ciprofloxacin
[16]

Indole-triazole (3d)
C. albicans & C.

krusei
3.125 [16]

Experimental Protocol: Broth Microdilution for MIC Determination
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This is a standard method for determining the MIC of an antimicrobial agent.

Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus ATCC 29213) overnight in

an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL.

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test

compound in the broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL

of the diluted compound.

Controls: Include a positive control (broth + inoculum, no compound) and a negative control

(broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

turbidity (bacterial growth) is observed. This can be assessed visually or by measuring

absorbance.

Other Noteworthy Biological Activities
The versatility of the methoxy-substituted indole carboxylate scaffold extends to several other

therapeutic areas.

Antiviral (Anti-HIV) Activity: Indole-2-carboxylic acid derivatives have been identified as

potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole core and the C2-

carboxylate group are crucial for chelating the two Mg²⁺ ions within the enzyme's active site,

thereby blocking viral DNA integration. [9]* Anticholinesterase Activity: Inhibition of

acetylcholinesterase (AChE) is a key strategy in the management of Alzheimer's disease.

Certain indole derivatives have shown promising anticholinesterase potential. [15]*

Antioxidant Activity: Some 5-methoxyindole carboxylic acid derivatives have demonstrated

significant radical scavenging properties, which could be beneficial in diseases associated

with oxidative stress. [18][19]

Structure-Activity Relationship (SAR) Insights
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Synthesizing the data from numerous studies reveals key structural features that govern the

biological activity of methoxy-substituted indole carboxylates:

Position of the Methoxy Group is Paramount: The location of the -OCH₃ group on the

indole's benzene ring is a critical determinant of both potency and mechanism. As noted, a

shift from the 5- to the 6-position can completely alter the anticancer mode of action from

methuosis to microtubule inhibition. [8][20]A 5-methoxy group often enhances activity in

anticancer and anti-inflammatory compounds. [3][12]* The Carboxylate Moiety as a Binding

Anchor: The carboxylate group at the C2 or C3 position is frequently essential for activity,

particularly when enzymatic inhibition is the goal. Its conversion to esters or amides can

modulate potency, solubility, and cell permeability. [9][21][22]* N-1 Substitution: Alkylation or

arylation at the N-1 position of the indole ring can significantly enhance activity. For example,

adding a methyl group at N-1 has been shown to boost anticancer potency by up to 60-fold

in certain series. [10]* Other Substitutions: The introduction of other groups, such as

halogens (e.g., bromo, fluoro) on the indole ring, can increase lipophilicity and further

enhance antimicrobial or anticancer effects. [3][17][23]

Conclusion and Future Directions
Methoxy-substituted indole carboxylates represent a profoundly versatile and therapeutically

promising class of molecules. Their established synthetic accessibility, combined with a wide

spectrum of potent biological activities—spanning oncology, inflammation, and infectious

diseases—cements their status as a privileged scaffold in drug discovery. The critical influence

of substituent positioning on the indole ring offers a rich landscape for medicinal chemists to

explore and optimize for target-specific interactions.

Despite extensive research, significant potential remains untapped. Specific scaffolds, such as

methyl 7-methoxy-1H-indole-4-carboxylate, remain notably under-researched, highlighting a

clear opportunity for future investigation. [1]The path forward will involve the systematic

derivatization of these core structures, a deeper exploration of their mechanisms of action

against novel biological targets, and the strategic application of this scaffold to address

pressing challenges like multidrug resistance in cancer and infectious diseases. The continued

study of these remarkable compounds is poised to deliver the next generation of innovative

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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